molecular formula C10H13NO B1582556 N-(2-methylphenyl)propanamide CAS No. 19343-15-8

N-(2-methylphenyl)propanamide

Cat. No. B1582556
CAS RN: 19343-15-8
M. Wt: 163.22 g/mol
InChI Key: OOZZQDJPLCJMML-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)propanamide” is a compound with the molecular formula C10H13NO . It is also known as "Propanamide, N-(2-methylphenyl)-" .


Synthesis Analysis

The synthesis of “N-(2-methylphenyl)propanamide” involves the reaction of 2-bromo-6-methylacetophenone with ethylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified through recrystallization to obtain the final compound.


Molecular Structure Analysis

The molecular structure of “N-(2-methylphenyl)propanamide” consists of a propanamide group attached to a 2-methylphenyl group . The average mass of the molecule is 163.216 Da and the monoisotopic mass is 163.099716 Da .


Physical And Chemical Properties Analysis

“N-(2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 298.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.8±3.0 kJ/mol and a flash point of 177.2±4.2 °C . The index of refraction is 1.557 and the molar refractivity is 50.0±0.3 cm3 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has focused on understanding the pharmacokinetics and metabolism of related compounds, highlighting their potential therapeutic applications and the importance of molecular properties in their development. For instance, a study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats explored molecular properties and intensive metabolic profiles, indicating the compound's promise for treating androgen-dependent diseases (Wu et al., 2006).

Detection and Analysis

The detection of specific compounds in pharmaceutical dosage forms using advanced techniques such as electrospray ionization mass spectrometry (ESI-MS) demonstrates the critical role of structural elucidation in pharmaceutical analysis (Khan et al., 2015). Such methodologies are essential for quality control and ensuring therapeutic efficacy.

Anticancer Applications

The exploration of compounds for anticancer applications has led to the design and synthesis of various derivatives with potential therapeutic benefits. For example, quantum chemical studies on bicalutamide, a drug used in treating prostate cancer, utilized computational methods to analyze molecular properties and interactions, offering insights into its mechanism of action (Otuokere & Amaku, 2015).

Anticonvulsant Activity

Hybrid compounds derived from specific propanamides have shown broad spectra of activity in preclinical seizure models, highlighting their potential as new anticonvulsant agents. This research is crucial for developing safer and more effective treatments for epilepsy and related conditions (Kamiński et al., 2015).

Electrochemical Applications

The development of mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds with propanamide structures, for the electrocatalytic synthesis of hydrogen peroxide showcases the application of these compounds in sustainable chemical synthesis and potential industrial applications (Fellinger et al., 2012).

Safety And Hazards

The safety and hazards of “N-(2-methylphenyl)propanamide” are not fully known. It is recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZZQDJPLCJMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308475
Record name N-(2-Methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)propanamide

CAS RN

19343-15-8
Record name NSC204322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Javid, MA Abbasi, SZ Siddiqui, J Iqbal… - Journal of …, 2021 - Wiley Online Library
A comparative microwave assisted and conventional synthetic strategies were applied to synthesize heterocyclic 1,3,4‐oxadiazole analogues as active anti‐enzymatic agents. Green …
Number of citations: 3 onlinelibrary.wiley.com
G Hussain, MA Abbasi, SZ Siddiqui, I Ahmad… - Tropical Journal of …, 2018 - ajol.info
Purpose: To evaluate the antibacterial activity and cytotoxicity of a series of molecules with amalgamation of furoyl, piperazine and amide moieties. Methods: New derivatives, namely 3-[…
Number of citations: 8 www.ajol.info
MA Abbasi, MS Ramzan, SZ Siddiqui… - Iranian journal of …, 2020 - ncbi.nlm.nih.gov
The synthesis of a novel series of bi-heterocyclic propanamides, 7a-l, was accomplished by S-substitution of 5-[(2-amino-1, 3-thiazol-4-yl) methyl]-1, 3, 4-oxadiazol-2-thiol (3). The …
Number of citations: 4 www.ncbi.nlm.nih.gov
A Yasir, M Jahangir, S Ishtiaq, M Shahid - Tropical Journal of …, 2017 - ajol.info
Purpose: To synthesize and evaluate the bioactivity of some N-substituted-2-({5-[(1E, 3E)-4-(1, 3-benzodioxol-5-yl)-1, 3-butadienyl]-1, 3, 4-oxadiazol-2-yl} sulfanyl) propanamides (9a-o) …
Number of citations: 7 www.ajol.info
NA Virk, A Rehman, MA Abbasi… - Journal of …, 2020 - Wiley Online Library
The current study was aimed for the study of piperidine‐based triazole compounds for their biological potential against various enzymes. A novel library of compounds, 9a‐r, having …
Number of citations: 8 onlinelibrary.wiley.com
J Sroka-Markovic, L Johansson, MBO Andersson… - Chromatographia, 2012 - Springer
Abstract Development of a reversed phase high performance liquid chromatographic method for determination of six related impurities in prilocaine substance is reported. The test of …
Number of citations: 5 link.springer.com
M Schmid, B Waldner, M Schnürch, MD Mihovilovic… - Tetrahedron, 2011 - Elsevier
The directing effects of the t-BuOCONH– (NHBoc) and the t-BuCONH– (NH–pivaloyl) groups have been investigated on a series of differently substituted anilines. Depending on the …
Number of citations: 15 www.sciencedirect.com
Z Juvancz, KE Markides, L Jicsinszky… - Journal of …, 2001 - Wiley Online Library
Chiral separation of tocainide, an antiarrythmic agent, was solved using the capillary electrophoresis method. Fifteen types of cyclodextrins were tried as chiral selective buffer additives, …
Number of citations: 8 onlinelibrary.wiley.com
F Torki, H Faghihian - Journal of Photochemistry and Photobiology A …, 2017 - Elsevier
In this research, the catalytic performance of NiS and NiS immobilized into the matrix of magnetite polypyrrole core/shell (Fe 3 O 4 @PPY) for degradation of cephalexin was investigated…
Number of citations: 50 www.sciencedirect.com
HR Sonawane, AV Pol, BS Nanjundiah… - Journal of Chemical …, 1998 - pubs.rsc.org
trans N-acylation of acetanilides with α-chloropropionyl chloride catalysed by AlCl3 has been shown to occur efficiently, affording 2-chloro-N-phenylpropanamides in preparative yields. …
Number of citations: 1 pubs.rsc.org

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